molecular formula C18H13N3O3 B5837906 N-(4-cyanophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

N-(4-cyanophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

カタログ番号 B5837906
分子量: 319.3 g/mol
InChIキー: LIBUCFUCODBWOK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-cyanophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical studies. This compound belongs to the class of lipoate analogs and targets the mitochondrial tricarboxylic acid (TCA) cycle, which plays a crucial role in energy metabolism and biosynthesis in cancer cells.

作用機序

N-(4-cyanophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide exerts its anticancer activity by inhibiting two key enzymes in the TCA cycle, namely pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). These enzymes are overexpressed in cancer cells and play a crucial role in energy metabolism and biosynthesis. By inhibiting PDH and α-KGDH, this compound disrupts the TCA cycle, leading to a decrease in ATP production and an increase in ROS levels, which ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. These include a decrease in ATP production, an increase in ROS levels, a decrease in NADPH production, and a decrease in glutathione levels. These effects ultimately lead to cell death in cancer cells.

実験室実験の利点と制限

One of the main advantages of N-(4-cyanophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide in lab experiments is its selective targeting of cancer cells, which makes it a promising anticancer agent. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to administer in certain experimental settings.

将来の方向性

There are several future directions for research on N-(4-cyanophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide. One area of interest is the development of more efficient synthesis methods for this compound to improve its yield and purity. Another area of interest is the investigation of the potential of this compound as a single-agent therapy for certain types of cancer. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anticancer activity of this compound and to identify biomarkers that can predict the response to this drug. Finally, the combination of this compound with other anticancer agents is an area of active investigation, and further studies are needed to determine the optimal combination regimens for different types of cancer.

合成法

The synthesis of N-(4-cyanophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves the condensation of 4-cyanobenzaldehyde with malonic acid in the presence of ammonium acetate to obtain 4-cyano-3-oxobutyric acid. This intermediate is then reacted with isoindoline-1,3-dione in the presence of triethylamine to form the final product, this compound.

科学的研究の応用

N-(4-cyanophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that this compound selectively targets cancer cells by inhibiting the TCA cycle, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels, which ultimately induces apoptosis in cancer cells. Clinical studies have demonstrated the safety and efficacy of this compound in combination with standard chemotherapy regimens for various types of cancer, including pancreatic, lung, and hematological malignancies.

特性

IUPAC Name

N-(4-cyanophenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c19-11-12-5-7-13(8-6-12)20-16(22)9-10-21-17(23)14-3-1-2-4-15(14)18(21)24/h1-8H,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBUCFUCODBWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。